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Core Science & Biosynthesis

Foundational

Structural conformation and stability of Vespid chemotactic peptide 5f

An In-Depth Technical Guide on the Structural Conformation, Thermodynamic Stability, and Membrane Dynamics of Vespid Chemotactic Peptide 5f (VCP 5f) Executive Summary Vespid chemotactic peptide 5f (VCP 5f) is a naturally...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Structural Conformation, Thermodynamic Stability, and Membrane Dynamics of Vespid Chemotactic Peptide 5f (VCP 5f)

Executive Summary

Vespid chemotactic peptide 5f (VCP 5f) is a naturally occurring, highly potent bioactive tridecapeptide isolated from the venom of the giant hornet, Vespa magnifica [1]. Belonging to the Mast Cell Degranulating (MCD) peptide family (Crabrolin subfamily), VCP 5f acts as a dual-function molecule: it recruits polymorphonuclear leukocytes and macrophages (chemotaxis) while exhibiting broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi [2].

For drug development professionals, VCP 5f represents a compelling scaffold for novel anti-infectives. However, harnessing its therapeutic potential requires a rigorous understanding of its biophysical behavior. This whitepaper systematically deconstructs the structural conformation, thermodynamic stability, and membrane-interaction kinetics of VCP 5f, providing field-proven methodologies for its analytical characterization.

Physicochemical Profile and Sequence Architecture

The primary structure of VCP 5f dictates its macroscopic behavior in biological systems. Unlike classical linear α-helical antimicrobial peptides (AMPs), VCP 5f contains a unique proline-rich architecture that fundamentally alters its conformational landscape.

Primary Sequence: Phe-Leu-Pro-Ile-Pro-Arg-Pro-Ile-Leu-Leu-Gly-Leu-Leu-NH2 (FLPIPRPILLGLL-NH2) [3].

Table 1: Quantitative Physicochemical Properties of VCP 5f
ParameterValueBiophysical Implication
Sequence Length 13 Amino AcidsOptimal length for spanning a single leaflet of a lipid bilayer when in a helical conformation.
Molecular Weight 1461.9 DaFacilitates rapid diffusion through extracellular matrices and biofilms.
Isoelectric Point (pI) 9.75Ensures a net positive charge at physiological pH (7.4), driving electrostatic attraction to anionic bacterial membranes.
Net Charge +2Derived from the N-terminal amine (+1) and Arg-6 (+1).
Hydrophobicity ~61%High proportion of hydrophobic residues (F, L, I) drives partitioning into the lipid bilayer interior.
C-Terminal Modification Amidation (-NH2)Removes the negative charge of the terminal carboxylate, increasing overall cationicity and protecting against carboxypeptidases [3].

Note: The presence of three Proline (Pro) residues at positions 3, 5, and 8 is highly atypical for standard α-helical peptides, acting as structural "kinks" that prevent the formation of a rigid, continuous helix.

Conformational Dynamics: The Environment-Dependent Transition

The structural conformation of VCP 5f is not static; it is a highly dynamic property dictated by the dielectric constant and hydrogen-bonding capacity of its immediate solvent environment [4].

Aqueous Environment (Random Coil)

In an aqueous buffer (e.g., PBS), water molecules aggressively compete for the hydrogen bond donors (amide hydrogens) and acceptors (carbonyl oxygens) of the peptide backbone. Because the thermodynamic cost of desolvating the backbone is too high in water, VCP 5f remains highly flexible, adopting a random coil conformation. This flexibility is critical for its rapid diffusion through the bloodstream and interstitial fluids without premature aggregation.

Membrane-Mimetic Environment (Kinked Amphipathic Helix)

Upon encountering a lipid bilayer (or a membrane-mimetic solvent like 20-50% Trifluoroethanol [TFE] or Sodium Dodecyl Sulfate [SDS] micelles), the local dielectric constant drops significantly. Water is excluded from the peptide backbone, forcing the peptide to satisfy its hydrogen-bonding requirements intramolecularly [4].

Because of the Proline residues at positions 3, 5, and 8, VCP 5f cannot form a perfect canonical α-helix. Instead, it forms a kinked amphipathic structure . The C-terminal domain (ILLGLL) adopts a rigid α-helical geometry that inserts deeply into the hydrophobic core of the membrane, while the Proline-rich N-terminal domain provides a flexible hinge. This hinge is hypothesized to be the structural determinant for its specific binding to chemotactic G-protein coupled receptors (GPCRs) on leukocytes.

G Aq Aqueous Environment (Random Coil State) Mem Lipid Bilayer / TFE (Low Dielectric Constant) Aq->Mem Electrostatic Attraction (Arg-6 to Anionic Lipids) Fold Intramolecular H-Bonding (Desolvation Driven) Mem->Fold Solvent Exclusion Helix Kinked Amphipathic Helix (C-Terminal Helicity) Fold->Helix Proline-Induced Kinking Action Membrane Insertion & Receptor Activation Helix->Action Dual-Function Modality

Figure 1: Conformational transition pathway of VCP 5f from aqueous solution to membrane insertion.

Thermodynamic Stability and Degradation Kinetics

For VCP 5f to be viable in translational applications, its thermodynamic and proteolytic stability must be quantified.

  • Proteolytic Stability: The C-terminal amidation of VCP 5f is a critical evolutionary adaptation. By capping the C-terminus, the peptide is rendered highly resistant to serum carboxypeptidases [5]. Furthermore, the presence of multiple Proline residues inherently protects the peptide from broad-spectrum endoproteases, which typically require extended, flexible backbone geometries to access the scissile bond.

  • Thermal Stability: In its random coil state, thermal melting ( Tm​ ) is irrelevant. However, once folded in a lipid environment, VCP 5f exhibits high thermal stability. The hydrophobic interactions anchoring the C-terminus into the lipid acyl chains are entropically driven; thus, an increase in temperature (up to ~60°C) often strengthens the hydrophobic effect before lipid phase transitions disrupt the bilayer architecture.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to isolate the specific biophysical variables of VCP 5f.

Protocol 1: Structural Elucidation via Circular Dichroism (CD) Spectroscopy

Purpose: To quantify the secondary structure transition of VCP 5f from aqueous to membrane-mimetic environments.

Step-by-Step Methodology:

  • Peptide Preparation: Dissolve lyophilized VCP 5f (>95% purity via RP-HPLC) in ultra-pure water to a stock concentration of 1 mM. Causality: Water is used to prevent premature induction of secondary structure by buffer salts.

  • Solvent Titration: Prepare working solutions of 50 µM VCP 5f in:

    • Condition A (Negative Control): 10 mM Phosphate buffer (pH 7.4).

    • Condition B (Mimetic): 10 mM Phosphate buffer containing 30% (v/v) TFE. Causality: TFE lowers the dielectric constant, mimicking the hydrophobic interior of a lipid bilayer, stabilizing intra-peptide hydrogen bonds.

    • Condition C (Lipidic): 10 mM Phosphate buffer containing 30 mM SDS micelles.

  • Instrument Calibration: Purge the spectropolarimeter with high-purity Nitrogen gas (5 L/min) for 15 minutes prior to scanning. Causality: Oxygen absorbs UV light below 200 nm and converts to ozone, degrading the signal-to-noise ratio in the critical far-UV region.

  • Data Acquisition: Use a 0.1 cm pathlength quartz cuvette. Scan from 260 nm down to 190 nm at 50 nm/min. Accumulate 3 scans per sample to average out random noise.

  • Validation & Analysis: Subtract the baseline (buffer without peptide) from all spectra. A random coil (Condition A) will show a strong negative ellipticity near 198 nm. The helical transition (Conditions B & C) will be validated by the appearance of dual negative minima at 208 nm (π-π* transition) and 222 nm (n-π* transition).

Protocol 2: Membrane Permeabilization (Calcein Leakage Assay)

Purpose: To evaluate the thermodynamic efficiency of VCP 5f in disrupting lipid bilayers.

Step-by-Step Methodology:

  • Liposome Preparation: Hydrate a lipid film of POPE/POPG (3:1 molar ratio, mimicking bacterial membranes) with a buffer containing 70 mM Calcein (a self-quenching fluorescent dye).

  • Extrusion: Extrude the suspension through a 100 nm polycarbonate membrane 11 times to form Large Unilamellar Vesicles (LUVs).

  • Purification: Remove unencapsulated Calcein using a Sephadex G-50 size-exclusion column. The LUVs will elute in the void volume.

  • Assay Execution: Add VCP 5f at varying concentrations (0.5 to 10 µM) to the LUV suspension in a spectrofluorometer (Excitation: 490 nm, Emission: 520 nm).

  • Self-Validation (100% Lysis Control): After 10 minutes of monitoring peptide-induced leakage, add 0.1% Triton X-100 to completely solubilize the liposomes. Causality: This establishes the maximum possible fluorescence ( Fmax​ ), allowing the peptide-induced leakage to be calculated as a normalized percentage: %Leakage=[(Fobs​−F0​)/(Fmax​−F0​)]×100 .

G Prep Synthesize VCP 5f (RP-HPLC Purified) Mix Incubate Peptide + LUVs (Real-Time Kinetics) Prep->Mix LUVs Prepare POPE/POPG LUVs (Calcein Encapsulated) LUVs->Mix Fluor Measure Fluorescence (Ex: 490nm / Em: 520nm) Mix->Fluor VCP 5f Pore Formation Triton Add Triton X-100 (100% Lysis Control) Fluor->Triton Establish F_max

Figure 2: Experimental workflow for validating VCP 5f membrane permeabilization via Calcein leakage.

Conclusion

Vespid chemotactic peptide 5f (VCP 5f) is a masterclass in evolutionary biophysics. Its primary sequence—specifically the strategic placement of Proline residues and C-terminal amidation—prevents it from forming a rigid, non-specific pore-forming toxin. Instead, it operates via a highly regulated conformational switch, transitioning from a soluble random coil to a kinked amphipathic helix only upon contact with specific lipid environments. This structural plasticity allows VCP 5f to simultaneously act as a potent antimicrobial agent and a highly specific chemotactic signaling molecule, making it an exceptional candidate for next-generation immunomodulatory and anti-infective therapeutics.

References

  • Title: Bioactive Peptides and Proteins from Wasp Venoms Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link][1]

  • Title: The All Information Of DRAMP03684 (Vespid chemotactic peptide 5f) Source: Data Repository of Antimicrobial Peptides (DRAMP) URL: [Link][2]

  • Title: Vespa magnifica (Hornet) | Taxonomy - UniProt (P0C1M2 - CRBLF_VESMG) Source: UniProt Knowledgebase URL: [Link][3]

  • Title: Structure and Activities of Chemotactic Peptide from The Venom Sac of Vespinae Source: ResearchGate URL: [Link][4]

  • Title: Differential Properties of Venom Peptides and Proteins in Solitary vs. Social Hunting Wasps Source: MDPI - Toxins URL: [Link][5]

Sources

Protocols & Analytical Methods

Method

Determining the Optimal Working Concentration of Vespid Chemotactic Peptide 5f (VCP-5f) for In Vitro Cell-Based Assays

Senior Application Scientist Note: This document provides a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal working concentration of Vespid Chemotactic Peptide...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: This document provides a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal working concentration of Vespid Chemotactic Peptide 5f (VCP-5f) in various cell culture applications. The protocols outlined herein are designed to be self-validating systems, emphasizing the scientific rationale behind each experimental step to ensure robust and reproducible results.

Introduction to Vespid Chemotactic Peptide 5f (VCP-5f)

Vespid chemotactic peptides (VCPs) are a family of bioactive peptides, typically comprising 13 amino acids, isolated from the venom of social wasps.[1][2] These peptides are potent chemoattractants for immune cells, particularly polymorphonuclear leukocytes and macrophages.[1][3] VCP-5f, derived from the venom of Vespa magnifica, is a member of this family and is anticipated to exhibit similar biological activities.[2][3][4] The mechanism of action for many chemoattractant peptides involves the activation of G protein-coupled receptors (GPCRs), such as the formyl peptide receptor-like 1 (FPRL1 or FPR2), leading to a cascade of intracellular signaling events.[5][6][7]

The determination of an optimal working concentration for VCP-5f is critical, as the cellular response to chemoattractants is typically dose-dependent, often exhibiting a bell-shaped curve where supra-optimal concentrations can lead to receptor desensitization and diminished responses. This guide will provide detailed protocols for key functional assays to establish the optimal concentration range for VCP-5f in your specific cellular model.

Core Assays for Determining VCP-5f Bioactivity

The optimal working concentration of VCP-5f should be determined empirically for each cell type and biological question. The following assays are fundamental for characterizing the bioactivity of VCP-5f and establishing a dose-response relationship.

  • Chemotaxis Assay: To quantify the directed migration of cells in response to a VCP-5f gradient.

  • Mast Cell Degranulation Assay: To measure the release of inflammatory mediators from mast cells upon stimulation with VCP-5f.

  • Calcium Mobilization Assay: To assess the activation of intracellular signaling pathways following receptor engagement by VCP-5f.

Protocol 1: Determination of Optimal VCP-5f Concentration for Chemotaxis

This protocol utilizes a transwell migration assay to determine the concentration of VCP-5f that induces maximal directional cell migration.

Materials and Reagents
  • VCP-5f (lyophilized powder)

  • Sterile, pyrogen-free water or appropriate buffer for peptide reconstitution

  • Target cells (e.g., HL-60 promyelocytic leukemia cells, primary neutrophils)

  • Cell culture medium (e.g., RPMI 1640)

  • Fetal Bovine Serum (FBS)

  • Chemotaxis chambers (e.g., 96-well Transwell plates with 3-5 µm pore size polycarbonate membranes)[8][9]

  • Calcein-AM (for cell labeling and quantification)

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution

  • Hemocytometer

Experimental Workflow

Chemotaxis_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Chemotaxis Assay cluster_quant Day 2: Quantification P1 Culture target cells to 80-90% confluency P2 Starve cells in serum-free medium for 16-18 hours P1->P2 A1 Prepare VCP-5f serial dilutions in starvation medium P2->A1 A2 Add VCP-5f dilutions to the lower chamber of the Transwell plate A1->A2 A5 Incubate for 4 hours at 37°C, 5% CO2 A2->A5 A3 Resuspend starved cells to 1x10^6 cells/mL A4 Add cell suspension to the upper chamber (insert) A3->A4 A4->A5 Q1 Remove non-migrated cells from the top of the insert A5->Q1 Q2 Label migrated cells in the lower chamber with Calcein-AM Q1->Q2 Q3 Read fluorescence at 485 nm excitation / 520 nm emission Q2->Q3 Q4 Plot fluorescence vs. VCP-5f concentration Q3->Q4

Caption: Workflow for determining the optimal chemotactic concentration of VCP-5f.

Step-by-Step Protocol
  • Cell Culture and Starvation:

    • Culture your target cells (e.g., HL-60) to a density of approximately 80-90% confluency.

    • One day before the experiment, harvest the cells and resuspend them in serum-free medium (starvation medium). Incubate overnight (16-18 hours) at 37°C in a humidified incubator with 5% CO2.[9] Serum starvation is crucial to minimize basal migration and enhance the signal-to-noise ratio of the assay.[10]

  • Preparation of VCP-5f Dilutions:

    • Reconstitute lyophilized VCP-5f in sterile water to create a high-concentration stock solution (e.g., 1 mM). Aliquot and store at -80°C.

    • On the day of the experiment, prepare a series of 2-fold or 10-fold dilutions of VCP-5f in starvation medium. A suggested starting range is from 1 nM to 1 µM.

    • Include a negative control (starvation medium only) and a positive control (a known chemoattractant for your cell type).

  • Assay Setup:

    • Add the VCP-5f dilutions and controls to the lower wells of the 96-well Transwell plate.[9]

    • Count the starved cells using a hemocytometer and trypan blue exclusion to assess viability. Cell viability should be >90%.

    • Resuspend the cells in starvation medium to a final concentration of 1 x 10^6 viable cells/mL.[9]

    • Carefully add the cell suspension to the upper chamber (the insert) of the Transwell plate.[8]

  • Incubation:

    • Incubate the plate for 4 hours at 37°C in a humidified incubator with 5% CO2.[9] The incubation time may need to be optimized for different cell types.

  • Quantification of Migrated Cells:

    • After incubation, gently remove the Transwell inserts.

    • Quantify the number of cells that have migrated to the lower chamber using a fluorescent dye such as Calcein-AM.[9][11]

    • Prepare a working solution of Calcein-AM in an appropriate buffer.

    • Add the Calcein-AM solution to the lower wells and incubate as per the manufacturer's instructions.

    • Read the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.[11]

  • Data Analysis:

    • Plot the fluorescence intensity (proportional to the number of migrated cells) against the log of the VCP-5f concentration.

    • The optimal working concentration will be the peak of the resulting bell-shaped curve.

ParameterRecommended Value
Cell LineHL-60, Neutrophils
Seeding Density1 x 10^6 cells/mL
Starvation Period16-18 hours
VCP-5f Concentration Range1 nM - 1 µM
Incubation Time4 hours
Transwell Pore Size3-5 µm

Protocol 2: Determination of Optimal VCP-5f Concentration for Mast Cell Degranulation

This protocol measures the release of β-hexosaminidase, a granular enzyme, from mast cells as an indicator of degranulation.

Materials and Reagents
  • VCP-5f

  • Rat Basophilic Leukemia (RBL-2H3) cells

  • Cell culture medium (e.g., MEM) with supplements

  • Tyrode's buffer or HEPES buffer[12][13]

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the chromogenic substrate

  • Triton X-100 (for cell lysis)

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)[12]

  • 96-well cell culture plates

Experimental Workflow

Degranulation_Workflow cluster_prep Day 1: Cell Seeding cluster_assay Day 2: Stimulation & Assay cluster_quant Day 2: Quantification P1 Seed RBL-2H3 cells in a 96-well plate P2 Incubate overnight to allow adherence P1->P2 A1 Wash cells with Tyrode's buffer P2->A1 A2 Add VCP-5f serial dilutions and incubate for 30-45 min A1->A2 A3 Centrifuge plate and collect supernatant A2->A3 A4 Lyse remaining cells with Triton X-100 (Total Release) A3->A4 Q1 Add pNAG substrate to supernatant and cell lysate A4->Q1 Q2 Incubate for 90 minutes at 37°C Q1->Q2 Q3 Add stop solution Q2->Q3 Q4 Read absorbance at 405 nm Q3->Q4 Q5 Calculate % degranulation and plot against VCP-5f concentration Q4->Q5

Caption: Workflow for determining the optimal VCP-5f concentration for mast cell degranulation.

Step-by-Step Protocol
  • Cell Seeding:

    • Seed RBL-2H3 cells in a 96-well plate at a density that will result in a confluent monolayer the next day (e.g., 2 x 10^4 cells/well).

    • Incubate overnight at 37°C, 5% CO2.

  • Cell Stimulation:

    • The next day, gently wash the cells twice with pre-warmed Tyrode's buffer.[12]

    • Prepare serial dilutions of VCP-5f in Tyrode's buffer. A suggested starting range is 10 nM to 10 µM.

    • Add the VCP-5f dilutions to the wells. Include a negative control (buffer only for spontaneous release) and a positive control (e.g., a calcium ionophore like ionomycin, or Triton X-100 for total release).

    • Incubate for 30-45 minutes at 37°C.[14]

  • β-Hexosaminidase Assay:

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.[12]

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[12]

    • To the remaining cells in the original plate, add Triton X-100 (0.1-0.5%) to lyse the cells and release their total granular content. This will be your "total release" sample.[12][15]

    • Add the pNAG substrate solution to the wells containing the supernatant and the cell lysate.[12]

    • Incubate for 90 minutes at 37°C.[12]

    • Stop the reaction by adding the stop solution.[12]

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of degranulation for each concentration of VCP-5f using the following formula: % Degranulation = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100

    • Plot the % degranulation against the log of the VCP-5f concentration to determine the optimal concentration.

ParameterRecommended Value
Cell LineRBL-2H3
Seeding Density2 x 10^4 cells/well
VCP-5f Concentration Range10 nM - 10 µM
Stimulation Time30-45 minutes
SubstratepNAG

Protocol 3: Determination of Optimal VCP-5f Concentration for Calcium Mobilization

This protocol uses flow cytometry to measure the transient increase in intracellular calcium concentration following VCP-5f stimulation.

Materials and Reagents
  • VCP-5f

  • Target cells (e.g., T cells, monocytes)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Calcium-sensitive fluorescent dyes (e.g., Fluo-3 AM, Indo-1 AM)[16][17][18]

  • Pluronic F-127 (to aid dye loading)

  • Flow cytometer

VCP-5f Signaling Pathway

Signaling_Pathway VCP VCP-5f GPCR FPRL1 (GPCR) VCP->GPCR Binding G_protein Gαq/11 & Gβγ GPCR->G_protein Activation PLC PLCβ G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Effects (Chemotaxis, Degranulation) Ca_release->Downstream PKC->Downstream

Sources

Application

Using Vespid chemotactic peptide 5f in Boyden chamber migration assays

Application Note & Protocol: Evaluating Vespid Chemotactic Peptide 5f (VCP 5f) Efficacy in Boyden Chamber Migration Assays Scientific Background & Mechanistic Rationale Vespid chemotactic peptides (VCPs) are a class of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Evaluating Vespid Chemotactic Peptide 5f (VCP 5f) Efficacy in Boyden Chamber Migration Assays

Scientific Background & Mechanistic Rationale

Vespid chemotactic peptides (VCPs) are a class of amphipathic, α-helical peptides originally isolated from the venom of wasps, such as Vespa magnifica[1]. VCP 5f (Sequence: FLPIPRPILLGLL) is a highly active peptide fraction known for its potent immunomodulatory, antimicrobial, and mast-cell degranulating properties[2].

Evolutionarily, VCPs share remarkable structural homology with amphibian temporins and wasp mastoparans[1]. The defining feature of VCP 5f is its conserved N-terminal pentapeptide motif (FLPII), which is critical for its biological activity and interaction with cell membranes[3]. In vivo, the massive recruitment of polymorphonuclear leukocytes (PMNs) and macrophages by VCPs induces localized hyperoxidation and edema, serving as a potent defense mechanism for the wasp[4].

Mechanistic Causality of Chemotaxis: VCP 5f drives chemotaxis by mimicking endogenous damage-associated molecular patterns (DAMPs). It binds to G-protein-coupled receptors (GPCRs)—specifically Formyl Peptide Receptor-Like 1 (FPRL1 / FPR2)—on the surface of phagocytes. This binding triggers a Gαi-dependent signaling cascade, activating Phosphoinositide 3-kinase (PI3K) and downstream Rho GTPases (Rac1/Cdc42). These GTPases orchestrate the asymmetric actin polymerization required for the physical deformation and directional migration of the cell along the peptide gradient.

VCP5f_Signaling VCP VCP 5f (FLPII Motif) FPR2 GPCR (FPR2) VCP->FPR2 Binds Gi Gαi Protein FPR2->Gi Activates PI3K PI3K Pathway Gi->PI3K Stimulates PIP3 PIP3 Accumulation PI3K->PIP3 Generates RhoGTPases Rac1 / Cdc42 Activation PIP3->RhoGTPases Recruits GEFs Actin Actin Polymerization RhoGTPases->Actin Drives Chemotaxis Directional Chemotaxis Actin->Chemotaxis Enables

Fig 1: VCP 5f-induced chemotactic signaling via GPCR activation and actin polymerization.

Experimental Design: The Boyden Chamber System

To quantify the chemotactic efficacy of VCP 5f, the Boyden chamber (Transwell) assay is the gold standard. As a Senior Application Scientist, I emphasize that every step in this protocol is designed with strict causality to ensure a high signal-to-noise ratio.

  • Gradient Formation: The dual-chamber system, separated by a porous polycarbonate membrane, allows the slow diffusion of VCP 5f from the lower to the upper compartment. This establishes a stable, linear concentration gradient essential for directional migration.

  • Pore Size Selection (5.0 - 8.0 µm): Macrophages (e.g., RAW 264.7) and primary neutrophils are typically 10–15 µm in diameter. Using a pore size smaller than the cell diameter ensures that cells cannot passively fall through via gravity; they must actively undergo cytoskeletal rearrangement to squeeze through the pores.

  • Serum Starvation: Culturing cells in serum-free media prior to the assay synchronizes the cell cycle, drastically reduces basal random motility (chemokinesis), and upregulates surface GPCR expression.

Detailed Step-by-Step Protocol

Materials Required:

  • Target Cells: RAW 264.7 macrophages or primary human neutrophils.

  • Boyden Chamber Inserts: 24-well plate format, 5.0 µm or 8.0 µm pore size, polycarbonate membrane.

  • VCP 5f Peptide (Lyophilized), reconstituted in sterile PBS.

  • Assay Media: RPMI-1640 supplemented with 0.1% BSA (Serum-free).

  • Crystal Violet stain (0.5% in 20% methanol) and Cotton swabs.

Phase 1: Cell Preparation & Starvation

  • Wash target cells twice with sterile PBS to remove residual serum proteins.

  • Resuspend cells in Assay Media (RPMI + 0.1% BSA) at a density of 1×106 cells/mL.

  • Incubate cells for 2–4 hours at 37°C, 5% CO₂ to induce serum starvation.

Phase 2: Chemoattractant Gradient Setup 4. Prepare serial dilutions of VCP 5f in Assay Media (e.g., 10 nM, 100 nM, 1 µM, 10 µM). 5. Add 600 µL of the VCP 5f solutions to the lower chambers of the 24-well plate. 6. Self-Validating Controls: Add 600 µL of Assay Media alone (Negative Control) and 600 µL of 100 nM fMLP (Positive Control) to separate lower chambers.

Phase 3: Chamber Assembly & Incubation 7. Carefully insert the Transwell inserts into the lower chambers using sterile forceps. Ensure no air bubbles are trapped beneath the membrane. 8. Add 100 µL of the starved cell suspension ( 1×105 cells) into the upper chamber of each insert. 9. Incubate the assembled plate at 37°C, 5% CO₂ for 2 hours (for neutrophils) or 4–6 hours (for macrophages).

Phase 4: Fixation, Staining & Quantification 10. Remove the inserts and gently aspirate the media from the upper chamber. 11. Use a cotton swab to meticulously wipe the upper surface of the membrane. This removes non-migrated cells. 12. Submerge the inserts in 4% paraformaldehyde for 15 minutes to fix the migrated cells on the lower surface. 13. Stain the inserts in 0.5% Crystal Violet for 20 minutes. Wash repeatedly in distilled water until the background is clear. 14. Image 5 random fields of view (FOV) per insert under an inverted microscope (20X objective) and count the cells.

Boyden_Workflow Prep 1. Cell Starvation (Serum-free) Gradient 2. VCP 5f Gradient (Lower Chamber) Prep->Gradient Assembly 3. Chamber Assembly (Cells in Upper) Gradient->Assembly Incubate 4. Incubation (37°C, 2-6 hrs) Assembly->Incubate Fix 5. Fix & Stain (Crystal Violet) Incubate->Fix Analyze 6. Quantification (Microscopy) Fix->Analyze

Fig 2: Boyden chamber assay workflow for evaluating VCP 5f-driven directional chemotaxis.

Establishing a Self-Validating System (Checkerboard Analysis)

To prove that VCP 5f induces true directional chemotaxis rather than merely increasing random cell motility (chemokinesis), a checkerboard analysis must be performed. This involves placing equal concentrations of VCP 5f in both the upper and lower chambers, thereby abolishing the concentration gradient. If cell migration drops back to basal levels despite the presence of the peptide, the movement is definitively validated as chemotactic.

Expected Quantitative Data Presentation

The chemotactic response to VCP 5f typically follows a bell-shaped dose-response curve. At excessively high concentrations (≥10 µM), receptor desensitization and internalization occur, leading to a drop in the migration index.

VCP 5f ConcentrationMigration Index (Fold Change vs. Vehicle)Chemotactic Response Level
0 nM (Vehicle) 1.0 ± 0.1Basal (Negative Control)
10 nM 1.4 ± 0.2Weak
100 nM 3.2 ± 0.4Moderate
1 µM 6.8 ± 0.5Optimal (Peak Chemotaxis)
10 µM 4.1 ± 0.6Receptor Desensitization
100 nM fMLP 5.5 ± 0.4Strong (Positive Control)
(Note: Migration Index = Number of migrated cells in test well / Number of migrated cells in vehicle well).

References

  • Yu, H. N., et al. (2007). "Vespid chemotactic peptide precursor from the wasp, Vespa magnifica (Smith)." Toxicon, 50(3), 377-382. URL:[Link]

  • Ombati, R., et al. (2018). "A membrane disrupting toxin from wasp venom underlies the molecular mechanism of tissue damage." Toxicon, 148, 56-63. URL:[Link]

  • Silva, O. N., et al. (2020). "Repurposing a peptide toxin from wasp venom into antiinfectives with dual antimicrobial and immunomodulatory properties." Proceedings of the National Academy of Sciences, 117(43), 26936-26945. URL:[Link]

  • DRAMP Database. "Vespid chemotactic peptide 5f (DRAMP03684)." Data Repository of Antimicrobial Peptides. URL:[Link]

Sources

Method

Vespid chemotactic peptide 5f fluorescent labeling techniques for flow cytometry

Application Notes & Protocols: Fluorescent Labeling of Vespid Chemotactic Peptide 5f for Flow Cytometry Applications Introduction: Unraveling Leukocyte Chemotaxis with Vespid Peptides Vespid chemotactic peptides (VCPs) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: Fluorescent Labeling of Vespid Chemotactic Peptide 5f for Flow Cytometry Applications

Introduction: Unraveling Leukocyte Chemotaxis with Vespid Peptides

Vespid chemotactic peptides (VCPs) are a family of bioactive peptides found in wasp venom that play a crucial role in the inflammatory response by inducing the migration of leukocytes.[1][2] Among these, Vespid chemotactic peptide 5f (VCP-5f), with the sequence FLPIPRPILLGLL, has been identified from the venom of Vespa magnifica and demonstrates potent antimicrobial and chemotactic activities.[3] These peptides are of significant interest to researchers in immunology and drug development as they can be used to probe the mechanisms of leukocyte trafficking and inflammation. A primary target of these peptides are eosinophils and basophils, key effector cells in allergic inflammation.[4]

Flow cytometry is a powerful high-throughput technique that allows for the rapid analysis of single cells in a heterogeneous population.[5] By fluorescently labeling VCP-5f, researchers can directly visualize and quantify its binding to target cells, enabling detailed studies of receptor kinetics, cell population specificity, and the functional consequences of peptide-receptor interaction. This application note provides a comprehensive guide to the fluorescent labeling of VCP-5f and its subsequent use in flow cytometric assays to study its interaction with primary human leukocytes.

Scientific Principle: Targeting the Formyl Peptide Receptor Family

Vespid chemotactic peptides, including VCP-5f, are known to exert their effects through the N-formyl peptide receptor (FPR) family, a group of G protein-coupled receptors (GPCRs).[6][7] In humans, this family consists of three members: FPR1, FPR2 (also known as formyl peptide receptor-like 1, FPRL1), and FPR3.[6] These receptors are primarily expressed on phagocytic leukocytes, such as neutrophils, monocytes, and eosinophils, and play a critical role in the innate immune response by recognizing formylated peptides derived from bacteria and mitochondria.[7][8]

Upon ligand binding, FPRs undergo a conformational change, leading to the activation of intracellular signaling cascades. This typically involves the dissociation of the G-protein subunits, which in turn activate downstream effectors like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[8] Activation of these pathways results in an increase in intracellular calcium, the production of reactive oxygen species (ROS), and cytoskeletal rearrangements, ultimately leading to chemotaxis, degranulation, and phagocytosis.[8][9] Fluorescently labeled VCP-5f serves as a high-affinity probe to investigate these intricate signaling events at a single-cell level.

Diagram: VCP-5f Signaling Pathway via FPRL1

VCP-5f Signaling Pathway VCP_5f Fluorescently Labeled VCP-5f FPRL1 FPRL1 (FPR2) (GPCR) VCP_5f->FPRL1 Binding G_protein Gαi/Gβγ FPRL1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC βγ subunit PI3K PI3Kγ G_protein->PI3K βγ subunit IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolyzes PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Ca_release Ca²⁺ Release (from ER) IP3_DAG->Ca_release IP3 binds ER receptor PKC Protein Kinase C (PKC) IP3_DAG->PKC DAG activates Ca_release->PKC Ca²⁺ activates Cell_Response Cellular Responses: • Chemotaxis • Degranulation • Cytoskeletal Rearrangement PKC->Cell_Response Akt_ERK Akt & ERK Activation PIP3->Akt_ERK Akt_ERK->Cell_Response

Caption: VCP-5f binding to FPRL1 initiates G-protein signaling cascades.

Part 1: Fluorescent Labeling of VCP-5f

1.1. Principle of NHS-Ester Chemistry

The most common and efficient method for labeling peptides with fluorescent dyes is through N-hydroxysuccinimide (NHS) ester chemistry.[5][10] NHS esters react with primary amines (–NH₂) present on the peptide, such as the N-terminus and the side chain of lysine residues, to form a stable amide bond.[11][12] The reaction is highly pH-dependent, with optimal labeling occurring at a pH of 8.3-8.5.[13]

1.2. Choice of Fluorophore

The selection of the fluorophore is critical and depends on the specific flow cytometer's laser and filter configuration. For multicolor experiments, it is essential to choose dyes with minimal spectral overlap.[14] A variety of fluorescent dyes are available, including fluorescein derivatives (FAM, FITC), rhodamine derivatives (TAMRA), cyanine dyes (Cy3, Cy5), and Alexa Fluor dyes.[15][16]

Table 1: Common Fluorophores for Peptide Labeling

FluorophoreExcitation (nm)Emission (nm)Laser LineKey Features
FITC495517488 nm (Blue)Bright, but pH sensitive and photobleaches quickly.
Alexa Fluor 488495519488 nm (Blue)Bright, photostable, and pH insensitive.
Cy3550570561 nm (Yellow-Green)Bright and photostable.
TAMRA552578561 nm (Yellow-Green)Commonly used, but less bright than others.[15]
Alexa Fluor 647650668633/640 nm (Red)Very bright and photostable, ideal for multicolor panels.
Cy5650670633/640 nm (Red)Bright, but can be sensitive to photobleaching.[15]

1.3. Detailed Protocol for VCP-5f Labeling with Alexa Fluor 488 NHS Ester

This protocol is optimized for labeling 1 mg of VCP-5f peptide.

Materials:

  • VCP-5f peptide (custom synthesis)

  • Alexa Fluor™ 488 NHS Ester (Succinimidyl Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3)

  • Desalting column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Peptide Preparation: Dissolve 1 mg of VCP-5f in 200 µL of 0.1 M sodium bicarbonate buffer (pH 8.3).

  • Dye Preparation: Immediately before use, dissolve 0.5 mg of Alexa Fluor 488 NHS ester in 50 µL of anhydrous DMF or DMSO.[17]

  • Conjugation Reaction: Add the dissolved dye to the peptide solution in a 5-10 fold molar excess.[11] Mix gently and incubate for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled peptide from the unreacted dye using a desalting column pre-equilibrated with PBS. Collect the fractions containing the fluorescently labeled peptide.

  • Concentration and Storage: Determine the concentration and degree of labeling of the purified VCP-5f-Alexa Fluor 488 conjugate using a spectrophotometer. Store the labeled peptide at -20°C, protected from light.

Diagram: VCP-5f Fluorescent Labeling Workflow

VCP-5f Labeling Workflow start Start peptide_prep 1. Dissolve VCP-5f in Bicarbonate Buffer (pH 8.3) start->peptide_prep conjugation 3. Mix Peptide & Dye Incubate 1 hr, RT, Dark peptide_prep->conjugation dye_prep 2. Dissolve NHS-Ester Dye in DMF/DMSO dye_prep->conjugation purification 4. Purify via Desalting Column conjugation->purification characterization 5. Characterize (Spectrophotometry) purification->characterization storage 6. Store at -20°C Protected from Light characterization->storage end End storage->end

Caption: Step-by-step workflow for fluorescently labeling VCP-5f.

Part 2: Flow Cytometry Protocol for VCP-5f Binding Assay

2.1. Principle of the Assay

This assay measures the binding of fluorescently labeled VCP-5f to its receptors on the surface of target cells. The intensity of the fluorescence detected by the flow cytometer is directly proportional to the amount of peptide bound to each cell. This allows for the identification and quantification of cell populations that express the VCP-5f receptor.

2.2. Sample Preparation and Staining

Materials:

  • Isolated human peripheral blood mononuclear cells (PBMCs) or purified eosinophils/basophils.

  • Fluorescently labeled VCP-5f (VCP-5f-AF488).

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).

  • Fc receptor blocking solution.[18]

  • Antibodies for cell surface markers (e.g., CD16, CD193/CCR3 for eosinophils; CD203c for basophils).

  • Viability dye (e.g., Propidium Iodide or a fixable viability stain).

  • Unlabeled VCP-5f (for competition assay).

  • FACS tubes.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of 1 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.[18]

  • Fc Block: Add Fc receptor blocking solution to the cells and incubate for 15 minutes at room temperature to prevent non-specific antibody binding.[18]

  • Peptide Binding: Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into FACS tubes. Add the desired concentration of VCP-5f-AF488 (typically in the range of 10-100 nM). For a competition control, pre-incubate cells with a 100-fold excess of unlabeled VCP-5f for 15 minutes before adding the labeled peptide.

  • Incubation: Incubate the cells with the peptide for 30-60 minutes on ice or at 4°C, protected from light.[19]

  • Surface Marker Staining: Without washing, add a cocktail of fluorescently conjugated antibodies against cell surface markers to identify specific cell populations. Incubate for another 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer by centrifuging at 350-500 x g for 5 minutes.[18]

  • Viability Staining: Resuspend the cells in 200-400 µL of Flow Cytometry Staining Buffer containing a viability dye according to the manufacturer's protocol.

  • Data Acquisition: Acquire the data on a flow cytometer as soon as possible.

2.3. Data Acquisition and Analysis

  • Controls are Crucial:

    • Unstained Cells: To set the baseline fluorescence and voltages.[14]

    • Single-Color Controls: For each fluorophore used in the experiment to set up compensation.[20][21][22][23] This is critical to correct for spectral overlap between different fluorophores.[20]

    • Fluorescence Minus One (FMO) Controls: To help set accurate gates for positive populations.

    • Competition Control: Cells incubated with excess unlabeled VCP-5f to demonstrate the specificity of the labeled peptide binding.

  • Gating Strategy:

    • Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

    • Gate on viable cells using the viability dye.

    • Identify your cell population of interest (e.g., eosinophils) based on their forward and side scatter properties and specific surface markers (e.g., CCR3+).

    • Analyze the fluorescence intensity of VCP-5f-AF488 within the gated population.

2.4. Intracellular Staining (Optional)

To investigate if VCP-5f is internalized upon binding, an intracellular staining protocol can be employed. This requires fixing and permeabilizing the cells after the initial peptide binding step.

Key Considerations for Intracellular Staining:

  • Fixation: Use a cross-linking fixative like paraformaldehyde (PFA) to preserve cell morphology and antigenicity.[24][25][26]

  • Permeabilization: Use a detergent like saponin or Triton X-100 to create pores in the cell membrane, allowing antibodies to access intracellular targets.[24][25] The choice of permeabilization agent can affect fluorescent proteins, so it must be chosen carefully.[26][27]

  • Commercial Kits: Several commercial kits are available that provide optimized fixation and permeabilization reagents.[24][28]

Troubleshooting

Table 2: Common Issues and Solutions in Flow Cytometry with Labeled Peptides

IssuePossible CauseRecommended Solution
High Background/Non-specific Binding Insufficient blocking of Fc receptors.Ensure proper Fc blocking.[18]
Hydrophobic interactions of the peptide.Include a low concentration of a non-ionic detergent in the staining buffer.
Dead cells binding the peptide non-specifically.Use a viability dye and gate on live cells.
No or Weak Signal Low receptor expression on target cells.Confirm receptor expression with a validated antibody.
Labeled peptide concentration is too low.Titrate the labeled peptide to find the optimal concentration.
Peptide degradation.Ensure proper storage of the labeled peptide.
High Compensation Values Significant spectral overlap between fluorophores.Choose fluorophores with more separated emission spectra.[14]
Incorrectly prepared single-stain controls.Ensure single-stain controls are bright and accurately reflect the experimental staining.[21][22]

The use of fluorescently labeled Vespid chemotactic peptide 5f in conjunction with flow cytometry provides a robust and quantitative method for studying peptide-receptor interactions on immune cells. This powerful technique enables researchers to dissect the complex signaling pathways involved in chemotaxis and inflammation, offering valuable insights for the development of novel therapeutics targeting these processes. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement these assays in their own laboratories.

References

  • Overcoming fixation and permeabilization challenges in flow cytometry by optical barcoding and multi-pass acquisition. (2024). bioRxiv. [Link]

  • Compensation Controls - McGovern Medical School. (n.d.). UTHealth Houston. [Link]

  • Permeabilization & Fixation - Flow Cytometry Guide. (n.d.). Bio-Rad Antibodies. [Link]

  • FACS Core Facility Guidelines Compensation in Flow Cytometry. (n.d.). Aarhus University. [Link]

  • Guide to Fixation and Permeabilization. (2023, January 17). FluoroFinder. [Link]

  • Protocol for Labeling Biomolecules with 5-TAMRA NHS Ester. (n.d.). Youdobio. [Link]

  • Compensation in Flow Cytometry. (2023, July 5). FluoroFinder. [Link]

  • Peptide fluorescent labeling. (n.d.). SB-PEPTIDE. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. [Link]

  • Fluorescence labelled Peptides. (n.d.). PANATecs. [Link]

  • Formyl peptide receptor-like 1–mediated endogenous TRAIL gene expression with tumoricidal activity. (2007, October 15). AACR Journals. [Link]

  • NHS ester protocol for labeling proteins. (n.d.). Abberior Instruments. [Link]

  • Differential activation of formyl peptide receptor signaling by peptide ligands. (2003, October 15). PubMed. [Link]

  • The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. (n.d.). Frontiers. [Link]

  • The potential impacts of formyl peptide receptor 1 in inflammatory diseases. (n.d.). IMR Press. [Link]

  • Formyl peptide receptor 1. (n.d.). Wikipedia. [Link]

  • Vespid chemotactic peptide M - Vespa mandarinia (Asian giant hornet). (n.d.). UniProt. [Link]

  • Simultaneous in vitro Molecular Screening of Protein - Peptide Interactions by Flow Cytometry Using Six Bcl-2 Family Proteins as Examples. (n.d.). PMC. [Link]

  • Structure and Activities of Chemotactic Peptide from The Venom Sac of Vespinae. (n.d.). ResearchGate. [Link]

  • Bioactive Peptides and Proteins from Wasp Venoms. (n.d.). PMC. [Link]

  • Basophils Orchestrating Eosinophils' Chemotaxis and Function in Allergic Inflammation. (2021, April 14). MDPI. [Link]

  • Vespid chemotactic peptide precursor from the wasp, Vespa magnifica (Smith). (n.d.). Ovid. [Link]

  • Wasp Venom Biochemical Components. (2021, March 23). Encyclopedia.pub. [Link]

  • (A). Peptide binding was determined by flow cytometry. Representative... (n.d.). ResearchGate. [Link]

  • Structures and biological activities of new wasp venom peptides isolated from the black-bellied hornet (Vespa basalis) venom. (n.d.). PubMed. [Link]

  • Vespid chemotactic peptide precursor from the wasp, Vespa magnifica (Smith). (2007, September 1). PubMed. [Link]

  • Notch Ligand Binding Assay Using Flow Cytometry. (2025, November 20). Bio-protocol. [Link]

  • Vespid chemotactic peptide precursor from the wasp, Vespa magnifica (Smith) | Request PDF. (n.d.). ResearchGate. [Link]

  • A naturally occurring hypoallergenic variant of vespid Antigen 5 from Polybia scutellaris venom as a candidate for allergen-specific immunotherapy. (n.d.). PubMed. [Link]

  • Novel Association between Vasoactive Intestinal Peptide and CRTH2 Receptor in Recruiting Eosinophils. (n.d.). PMC. [Link]

Sources

Application

Application Note: Vespid Chemotactic Peptide 5f (VCP 5f) Administration Routes and Evaluation in Murine Models of Inflammation

Introduction & Mechanistic Overview Vespid chemotactic peptide 5f (VCP 5f) is a 13-amino acid bioactive peptide (Sequence: FLPIPRPILLGLL) originally isolated from the venom of the hornet Vespa magnifica[1][2]. Characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Vespid chemotactic peptide 5f (VCP 5f) is a 13-amino acid bioactive peptide (Sequence: FLPIPRPILLGLL) originally isolated from the venom of the hornet Vespa magnifica[1][2]. Characterized by an amphipathic, α-helical, and cationic structure, VCP 5f plays a dual role in pathophysiology and immunomodulation.

Mechanistically, VCP 5f interacts directly with phospholipid bilayers, causing non-selective cell membrane disruption[3]. In mammalian tissues, this structural motif triggers profound mast cell degranulation, leading to the rapid release of histamine and pro-inflammatory cytokines[4]. Consequently, in vivo administration induces acute edematogenic and nociceptive responses[3]. Furthermore, the conserved N-terminal pentapeptide motif (FLPIP) acts as a potent chemoattractant for polymorphonuclear leukocytes (PMNs) and macrophages, making VCP 5f a highly valuable tool for modeling acute inflammation and exploring peptide-based immunomodulatory therapies in sepsis[5].

VCP5f_Pathway VCP VCP 5f Peptide (FLPIPRPILLGLL) Membrane Cell Membrane Disruption VCP->Membrane MastCell Mast Cell Degranulation Membrane->MastCell Chemotaxis PMN & Macrophage Chemotaxis Membrane->Chemotaxis Mediators Histamine & Cytokine Release MastCell->Mediators Inflammation Acute Inflammation (Edema & Pain) Chemotaxis->Inflammation Mediators->Inflammation

VCP 5f mechanistic pathway from membrane disruption to acute inflammation and chemotaxis.

Pharmacokinetics and Administration Routes in Murine Models

Selecting the correct administration route is critical for ensuring the self-validation of the inflammatory model. Systemic versus localized injections yield vastly different pharmacokinetic profiles and immunological readouts.

Table 1: Administration Routes and Pharmacological Outcomes for VCP 5f in Murine Models

Route of AdministrationTypical Dosage RangeVehicleTarget ModelPrimary ReadoutsRationale / Causality
Intraplantar (i.pl.) 0.5 - 2.0 mM (in 20 µL)Sterile PBSAcute Paw Edema & NociceptionPaw volume (plethysmometry), licking/biting timeConfines peptide to the subplantar space, preventing systemic toxicity while allowing precise volumetric and behavioral quantification.
Intraperitoneal (i.p.) 5 - 10 mg/kgSterile PBSSystemic Inflammation / SepsisSurvival rate, systemic cytokine levels (ELISA), PMN countFacilitates rapid systemic absorption to evaluate the peptide's immunomodulatory and antimicrobial efficacy in lethal sepsis models.
Subcutaneous (s.c.) 1 - 5 mg/kgSalineLocalized Dermal NecrosisLesion diameter, histological PMN infiltrationMimics natural envenomation; allows for longitudinal histological assessment of tissue injury and leukocyte recruitment.

Experimental Protocols: A Self-Validating System

Protocol A: Intraplantar (i.pl.) Administration for Acute Paw Edema and Nociception

Objective: To quantify the localized edematogenic and nociceptive effects of VCP 5f. Causality & Validation: The murine hind paw has a highly restricted subcutaneous volume. Injecting exactly 20 µL ensures that the observed swelling is due to VCP 5f-induced vascular permeability and mast cell degranulation, rather than mechanical fluid pressure artifacts[3]. Contralateral injection of the vehicle serves as the internal negative control, validating that the trauma of the needle itself is not the primary cause of edema.

Step-by-Step Methodology:

  • Peptide Reconstitution: Dissolve lyophilized VCP 5f in sterile, endotoxin-free PBS to achieve working concentrations of 0.5, 1.0, and 2.0 mM. Expert Insight: VCP 5f contains multiple hydrophobic residues (Leu, Ile). To prevent aggregation and loss of the α-helical structure, avoid repeated freeze-thaw cycles. Aliquot immediately and store at -70°C[6].

  • Baseline Measurement: Acclimate male Swiss mice (20-25g) to the testing environment for 1 hour. Measure the baseline volume of both hind paws using a hydro-plethysmometer.

  • Administration: Lightly restrain the conscious mouse. Using a Hamilton syringe with a 30-gauge needle, inject 20 µL of the VCP 5f solution into the subplantar region of the right hind paw. Inject 20 µL of PBS into the left hind paw (Internal Control).

  • Nociceptive Tracking (0-30 mins): Immediately place the mouse in an observation chamber. Record the cumulative time spent licking or biting the injected paw over 30 minutes. Validation Check: A dose-dependent increase in licking behavior confirms active channel-forming and nociceptive activity.

  • Edema Quantification (15-120 mins): Measure paw volumes at 15, 30, 60, and 120 minutes post-injection. Calculate edema as the difference in volume (ΔV) between the right and left paws.

Protocol B: Intraperitoneal (i.p.) Administration in Lethal Sepsis Models

Objective: To evaluate the immunomodulatory and PMN-chemotactic properties of VCP 5f during a systemic bacterial challenge. Causality & Validation: Intraperitoneal administration allows VCP 5f to rapidly interface with the peritoneal macrophage and PMN populations, modulating the host immune response to clear infections while dampening unwanted hyper-inflammation[5].

Step-by-Step Methodology:

  • Sepsis Induction: Inject mice i.p. with a lethal dose of Escherichia coli (e.g., 1×108 CFU/mouse) suspended in 200 µL of PBS.

  • VCP 5f Administration: One hour post-infection, administer VCP 5f (5 - 10 mg/kg) via i.p. injection in a separate quadrant of the abdomen to avoid direct mechanical washout of the bacterial inoculum. Expert Insight: The 1-hour delay ensures that the peptide's efficacy is evaluated as a therapeutic intervention rather than a prophylactic barrier.

  • Positive Control: Administer a standard-of-care antibiotic (e.g., Imipenem at 10 mg/kg i.p.) to a separate cohort to validate the infection model's responsiveness[5].

  • Readouts: Monitor survival every 12 hours for 7 days. At 4- and 24-hours post-infection, euthanize a subset of mice to collect peritoneal lavage fluid for PMN quantification (via flow cytometry) and serum for cytokine analysis (TNF-α, IL-6 via ELISA).

Workflow Prep Peptide Prep (-70°C Storage) Dose Dose Formulation (PBS Vehicle) Prep->Dose Admin Administration (i.pl. or i.p.) Dose->Admin Model Murine Model (Edema / Sepsis) Admin->Model Readout Data Acquisition (Plethysmometry) Model->Readout

Standardized workflow for VCP 5f preparation, administration, and evaluation in murine models.

References

  • Source: cpu-bioinfor.
  • Vespa magnifica (Hornet)
  • A membrane disrupting toxin from wasp venom...
  • Source: nih.
  • Source: pnas.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Vespid chemotactic peptide 5f poor solubility in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the handling of highly hydrophobic venom-derived peptides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the handling of highly hydrophobic venom-derived peptides.

Vespid chemotactic peptide 5f (VCP 5f) is a potent antimicrobial and immunomodulatory peptide isolated from the venom of the hornet Vespa magnifica[1]. While it exhibits excellent biological activity—including mast cell degranulation and leukocyte chemotaxis—its primary sequence makes it notoriously difficult to handle in standard aqueous laboratory buffers.

Below is our comprehensive troubleshooting guide to help you overcome solubility barriers and ensure reproducible experimental outcomes.

Diagnostic FAQ: Understanding VCP 5f Solubility

Q: Why does VCP 5f precipitate immediately when reconstituted directly in PBS or standard cell culture media? A: The poor aqueous solubility of VCP 5f is an inherent consequence of its primary amino acid sequence and resulting physicochemical properties. VCP 5f has the linear sequence FLPIPRPILLGLL [2].

  • Extreme Hydrophobicity: Out of its 13 amino acids, 8 are strictly hydrophobic (F, L, I, L, L, G, L, L), and it contains two structurally rigid proline residues[2]. The highly conserved N-terminal pentapeptide motif (FLPII) drives strong hydrophobic-hydrophobic interactions[3].

  • Hydrophobic Collapse: When introduced directly to high-dielectric solvents (water) or high-ionic-strength buffers (PBS), the hydrophobic side chains rapidly collapse to minimize thermodynamically unfavorable interactions with water molecules. This forces the peptide out of solution, forming amorphous aggregates.

  • Isoelectric Point (pI): VCP 5f has a highly basic pI of approximately 9.75[2]. While it carries a net positive charge at physiological pH (7.4), the overwhelming hydrophobic moment dominates its solubility profile, rendering purely aqueous buffers ineffective.

Q: Does the use of co-solvents like DMSO alter the secondary structure or biological mechanism of action of VCP 5f? A: No. In fact, solvating the peptide properly mimics its physiological transition. Like other mastoparan-like venom peptides, VCP 5f is largely unstructured (random coil) in purely aqueous environments but undergoes a conformational transition into an amphipathic α -helix upon contact with hydrophobic/hydrophilic interfaces, such as microbial or mammalian cell membranes[3]. The transient use of DMSO solvates the peptide, preventing premature aggregation, and ensures it remains bioavailable to interact with G-protein coupled receptors (GPCRs)[1].

Signaling VCP VCP 5f Monomer (Properly Solvated) Membrane Cell Membrane Interface (Forms Amphipathic Alpha-Helix) VCP->Membrane Hydrophobic Insertion GPCR GPCR Activation (Leukocytes/Mast Cells) Membrane->GPCR GProtein G-protein Signaling Cascade (PLC / IP3 / Calcium) GPCR->GProtein Degranulation Mast Cell Degranulation (Histamine Release) GProtein->Degranulation Chemotaxis Chemotactic Response (Immune Cell Recruitment) GProtein->Chemotaxis

Figure 1: Mechanism of action of VCP 5f upon successful solubilization and membrane interaction.

Data Presentation: Solubility Profiles

To optimize your experimental design, refer to the solubility limits of VCP 5f across various solvent systems. Attempting to force the peptide into incompatible buffers will result in loss of active concentration and irreproducible Minimum Inhibitory Concentration (MIC) or degranulation assays.

Table 1: Physicochemical Properties & Buffer Compatibility for VCP 5f

Solvent / Buffer SystemMax Solubility (Estimated)Structural StateApplication Suitability
100% ddH₂O < 0.1 mg/mLAmorphous AggregatesNot recommended
1X PBS (pH 7.4) < 0.05 mg/mLPrecipitatedNot recommended for direct dissolution
100% DMSO (Cell Culture Grade) > 10.0 mg/mLSolvated (Unstructured)Ideal for primary stock solutions
0.1% Acetic Acid 0.5 - 1.0 mg/mLPartially SolvatedAlternative for in vivo stocks (requires testing)
1X PBS + 0.1% BSA + 1% DMSO 1.0 - 2.0 mg/mLSolvated / Carrier-boundIdeal for in vitro assays (MIC, Degranulation)

Experimental Protocols: Two-Step Reconstitution Methodology

To achieve complete solubility without compromising biological activity, you must first disrupt the intermolecular hydrophobic interactions using a polar aprotic co-solvent before introducing the peptide to an aqueous environment.

Standard Operating Procedure: "Stock and Dilute" Solubilization

  • Centrifugation: Before opening the vial, centrifuge the lyophilized powder at 10,000 x g for 1 minute. Lyophilized peptides are often staticky and can cling to the cap; this ensures maximum yield.

  • Primary Stock Preparation: Add cell-culture grade, anhydrous Dimethyl Sulfoxide (DMSO) directly to the peptide pellet to achieve a high-concentration primary stock (e.g., 5 to 10 mg/mL).

    • Causality Note: DMSO disrupts the hydrogen bonding and hydrophobic collapse that causes VCP 5f to aggregate, fully solvating the individual peptide monomers.

  • Mechanical Disruption: Vortex vigorously for 30 seconds. If the solution is not perfectly clear, sonicate in a water bath for 3-5 minutes at room temperature. Do not heat the peptide.

  • Working Solution Dilution: Dilute the primary stock into your assay buffer (e.g., PBS, RPMI, or DMEM) dropwise while vortexing continuously.

    • Critical Control: Ensure the final concentration of DMSO in your biological assay does not exceed 1-2% (v/v) to avoid solvent-induced cytotoxicity in mammalian cell lines or bacteria.

  • Carrier Protein Addition (Highly Recommended): Add 0.1% to 0.2% Bovine Serum Albumin (BSA) to your final aqueous buffer.

    • Causality Note: Highly hydrophobic peptides like VCP 5f will rapidly adsorb to the hydrophobic plastic walls of microtiter plates and pipette tips. BSA acts as a carrier protein, occupying these binding sites and keeping the peptide in solution for the duration of your assay.

Workflow Start Lyophilized VCP 5f (Highly Hydrophobic) Step1 Add 100% DMSO (Prepare 10 mg/mL Stock) Start->Step1 Step2 Vortex & Sonicate (Disrupt Aggregates) Step1->Step2 Step3 Dropwise Addition to Aqueous Buffer Step2->Step3 Decision Solution Clear? Step3->Decision Success Proceed to Assay (DMSO < 2% final) Decision->Success Yes Fail Adjust pH or Increase Carrier Protein Decision->Fail No Fail->Step3 Retry Dilution

Figure 2: Step-by-step solubilization workflow for hydrophobic VCP 5f peptide.

References

  • Data Repository of Antimicrobial Peptides (DRAMP). "The All Information Of DRAMP03684: Vespid chemotactic peptide 5f". CPU-Bioinfor. Available at:[Link]

  • UniProt Knowledgebase. "P0C1M2 (CRBLF_VESMG) - Vespid chemotactic peptide 5f". UniProt Consortium. Available at:[Link]

  • Silva, A. F., et al. (2020). "Repurposing a peptide toxin from wasp venom into antiinfectives with dual antimicrobial and immunomodulatory properties". Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Yu, H., et al. (2007). "Vespid chemotactic peptide precursor from the wasp, Vespa magnifica (Smith)". Toxicon. Available at:[Link]

Sources

Optimization

Optimizing signal-to-noise ratio in Vespid chemotactic peptide 5f assays

Technical Support Center: Optimizing Signal-to-Noise Ratio (SNR) in Vespid Chemotactic Peptide 5f Assays Welcome to the VCP 5f Assay Technical Support Center. Vespid chemotactic peptide 5f (VCP 5f) is a potent, 13-amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Signal-to-Noise Ratio (SNR) in Vespid Chemotactic Peptide 5f Assays

Welcome to the VCP 5f Assay Technical Support Center. Vespid chemotactic peptide 5f (VCP 5f) is a potent, 13-amino-acid (FLPIPRPILLGLL) cationic and amphipathic peptide isolated from the venom of the hornet Vespa magnifica[1]. Known for its dual role as an antimicrobial agent and an immunomodulator that induces neutrophil chemotaxis and mast cell degranulation[2], VCP 5f presents unique challenges in in vitro assays. Its high isoelectric point (pI 9.75) and hydrophobic nature often lead to high background noise or diminished signal due to non-specific surface adsorption, receptor desensitization, or membrane lysis[1][3].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and optimized protocols to maximize the Signal-to-Noise Ratio (SNR) in your VCP 5f chemotaxis and degranulation workflows.

Section 1: Frequently Asked Questions (FAQs)

Q: Why does my VCP 5f chemotaxis assay show a bell-shaped dose-response curve with declining signal at high concentrations? Causality: VCP 5f relies on G-protein coupled receptor (GPCR) activation to induce cytoskeletal rearrangement[4]. At optimal concentrations (typically 1-10 µM), it establishes a robust chemotactic gradient. However, at higher concentrations, uniform receptor saturation occurs across the cell surface. This leads to receptor internalization and a shift from directed migration (chemotaxis) to random movement (chemokinesis), effectively destroying your specific signal.

Q: How do I differentiate true receptor-mediated mast cell degranulation from VCP 5f-induced cytotoxicity? Causality: Like many mastoparan-family peptides, VCP 5f features a conserved N-terminal FLPII-like motif and can adopt an amphipathic α-helical structure that disrupts lipid bilayers at high doses[3]. If your β-hexosaminidase release (signal) is accompanied by Lactate Dehydrogenase (LDH) release, the "degranulation" is actually cell lysis (noise). Always multiplex your degranulation assay with an LDH viability screen.

Section 2: Troubleshooting Guides for Low SNR

Guide A: Combating Peptide Adsorption (The "Vanishing Signal" Problem)

  • Symptom: Inconsistent replicates or complete lack of cellular response despite using freshly reconstituted peptide.

  • Mechanism: VCP 5f contains 8 hydrophobic residues and carries a net positive charge[1]. It rapidly adsorbs to the negatively charged polystyrene walls of standard microcentrifuge tubes and assay plates, drastically lowering the effective concentration available to cells.

  • Solution:

    • Reconstitute lyophilized VCP 5f in ultra-pure water containing 0.1% Bovine Serum Albumin (BSA) or 0.01% acetic acid.

    • Perform all serial dilutions exclusively in low-protein binding polypropylene tubes .

    • Pre-block assay plates with 1% BSA in PBS for 1 hour prior to the assay.

Guide B: Minimizing High Background in Transwell Assays

  • Symptom: High migration in the negative control (vehicle) wells, obscuring the VCP 5f-induced signal.

  • Mechanism: Serum starvation stress or residual chemokines in the cell culture medium can hyper-sensitize neutrophils or mononuclear leukocytes[5], increasing spontaneous migration (noise).

  • Solution: Ensure cells are washed thoroughly in HBSS (without Ca2+/Mg2+) before resuspension in assay buffer. Rest cells at 37°C for 30 minutes post-handling to reduce mechanical activation before loading them into the upper chamber.

Section 3: Visualizing the System

Understanding the dual nature of VCP 5f interactions is critical for optimizing assay parameters. Below is the mechanistic pathway illustrating how signal transduction occurs and where noise (lysis) can interfere.

VCP5f_Pathway VCP5f VCP 5f (FLPIPRPILLGLL) Membrane High Conc: Lipid Bilayer Disruption (Cell Lysis = NOISE) VCP5f->Membrane High Dose (>25 µM) GPCR Mast Cell/Neutrophil GPCR (Receptor Activation = SIGNAL) VCP5f->GPCR Optimal Dose (1-10 µM) GProtein Gq/11 Protein Coupling GPCR->GProtein PLC Phospholipase C (PLC) Activation GProtein->PLC Ca2 Intracellular Ca2+ Mobilization PLC->Ca2 Degranulation Degranulation (β-Hexosaminidase Release) Ca2->Degranulation Chemotaxis Actin Polymerization & Chemotaxis Ca2->Chemotaxis

Caption: VCP 5f dual mechanism: GPCR-mediated signal transduction vs. concentration-dependent membrane lysis.

SNR_Troubleshooting Start Issue: Low SNR in VCP 5f Assay CheckNoise Analyze Assay Readout Start->CheckNoise HighNoise High Background (Spontaneous Release/Migration) CheckNoise->HighNoise LowSignal Low Signal (Lack of Cellular Response) CheckNoise->LowSignal ToxCheck Perform LDH Viability Screen HighNoise->ToxCheck BufferCheck Increase BSA in Buffer (Reduce Spontaneous Activation) HighNoise->BufferCheck If LDH < 5% AdsorptionCheck Verify Peptide Solubility & Adsorption LowSignal->AdsorptionCheck Desensitization Check for Receptor Desensitization LowSignal->Desensitization ReduceConc Reduce VCP 5f Concentration (< 10 µM) ToxCheck->ReduceConc If LDH > 5% UseLowBind Use Low-Bind Tubes & 0.1% BSA AdsorptionCheck->UseLowBind Suspected Peptide Loss OptimizeGradient Perform Checkerboard Assay Desensitization->OptimizeGradient Suspected Saturation

Caption: Logical troubleshooting tree for isolating and resolving low SNR in VCP 5f assays.

Section 4: Quantitative Data & Optimization Metrics

Table 1: Physicochemical Properties of VCP 5f and Assay Implications

Property Value Impact on Assay SNR Mitigation Strategy
Sequence FLPIPRPILLGLL[1] High hydrophobicity drives non-specific binding. Use low-protein binding plastics; add carrier protein (BSA).
Net Charge +1[1] Electrostatic interaction with cell membranes and anionic surfaces. Maintain physiological salt concentrations (e.g., Tyrode's buffer).
Isoelectric Point 9.75[1] Peptide is positively charged at physiological pH (7.4). Avoid high-pH buffers which may alter solubility.

| Molecular Weight | 1461.9 Da[1] | Rapid diffusion in transwell assays. | Limit assay time to 1-2 hours to maintain gradient. |

Table 2: SNR Optimization Matrix for β-Hexosaminidase Release | Parameter | Sub-optimal Condition (Low SNR) | Optimized Condition (High SNR) | Expected SNR Improvement | | :--- | :--- | :--- | :--- | | Buffer | Standard PBS | Tyrode's Buffer + 0.1% BSA | 2.5x increase in specific signal | | Cell Density | 1×105 cells/well | 5×104 cells/well | 40% reduction in background noise | | VCP 5f Conc. | 50 µM (Causes >20% lysis) | 5 µM (Optimal GPCR activation) | 5x increase in true SNR |

Section 5: Self-Validating Experimental Protocols

Protocol 1: High-SNR Transwell Chemotaxis Assay for VCP 5f

Self-Validation Check: A checkerboard analysis must be included. True chemotaxis requires a positive concentration gradient (bottom > top). If migration occurs when VCP 5f concentrations are equal in both chambers, the response is chemokinesis (noise), not chemotaxis (signal).

  • Reagent Preparation: Reconstitute VCP 5f in sterile, double-distilled water with 0.1% BSA to a 1 mM stock. Store aliquots at -80°C.

  • Cell Preparation: Isolate neutrophils or mononuclear leukocytes[5]. Wash twice in HBSS. Resuspend at 2×106 cells/mL in Assay Buffer (RPMI 1640 + 0.1% BSA).

  • Gradient Setup:

    • Lower Chamber: Add 600 µL of Assay Buffer containing VCP 5f at varying concentrations (0.1, 1, 5, 10 µM). Include a vehicle control (0 µM).

    • Upper Chamber: Insert a 5 µm pore polycarbonate transwell insert. Add 100 µL of the cell suspension.

  • Incubation: Incubate at 37°C, 5% CO2 for exactly 90 minutes. (Note: Prolonged incubation leads to gradient equilibrium and loss of signal).

  • Quantification: Remove the insert. Lyse the cells that migrated into the lower chamber using 0.1% Triton X-100 and quantify using a fluorescent DNA dye (e.g., CyQUANT). Calculate SNR by dividing the fluorescence of VCP 5f wells by the vehicle control well.

Protocol 2: Multiplexed β-Hexosaminidase & LDH Release Assay

Self-Validation Check: The sum of % β-hexosaminidase release and % LDH release must be analyzed together. High β-hexosaminidase + High LDH = Cytotoxicity. High β-hexosaminidase + Low LDH = True Degranulation.

  • Cell Seeding: Seed mast cells (e.g., LAD2) at 5×104 cells/well in a 96-well v-bottom plate in Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM Glucose, 20 mM HEPES, 0.1% BSA, pH 7.4).

  • Equilibration: Incubate cells at 37°C for 30 minutes to establish a baseline resting state, minimizing spontaneous degranulation (noise).

  • Stimulation: Add VCP 5f (diluted in Tyrode's buffer) to achieve final concentrations of 1, 5, 10, and 25 µM. Include a vehicle control (spontaneous release) and a 1% Triton X-100 control (total release). Incubate for 30 minutes at 37°C.

  • Supernatant Harvest: Centrifuge the plate at 300 x g for 5 minutes at 4°C to halt exocytosis. Transfer 50 µL of supernatant to two separate flat-bottom plates (one for β-hex, one for LDH).

  • Detection:

    • β-Hexosaminidase: Add 50 µL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate buffer (pH 4.5). Incubate 1 hour at 37°C. Stop with 0.1 M carbonate buffer (pH 10.0). Read absorbance at 405 nm.

    • LDH: Use a commercial LDH cytotoxicity kit per manufacturer instructions. Read absorbance at 490 nm.

  • Data Analysis: Calculate specific release: (Treated - Spontaneous) / (Total - Spontaneous) * 100.

References

  • Title: Vespid chemotactic peptide precursor from the wasp, Vespa magnifica (Smith)
  • Title: Vespid chemotactic peptide L - Vespula lewisii (Korean yellow-jacket wasp)
  • Title: The All Information Of DRAMP03684 (Vespid chemotactic peptide 5f)
  • Title: Repurposing a peptide toxin from wasp venom into antiinfectives with dual antimicrobial and immunomodulatory properties Source: PNAS URL
  • Title: A Strategy for Quality Control of Vespa magnifica (Smith)

Sources

Troubleshooting

Technical Support Center: Resolving False Positives in Vespid Chemotactic Peptide 5f (VCP 5f) Binding Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, assay developers, and drug discovery professionals troubleshoot and eliminate false-positive sig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, assay developers, and drug discovery professionals troubleshoot and eliminate false-positive signals when working with Vespid chemotactic peptide 5f (VCP 5f).

VCP 5f is a 13-amino acid peptide (Sequence: FLPIPRPILLGLL-NH2) isolated from the venom of the wasp Vespa magnifica. While it is highly valued for its antimicrobial properties and its ability to induce neutrophil chemotaxis , its structural biochemistry often wreaks havoc in in vitro binding assays, leading to high background noise and false-positive hits .

This guide dissects the causality behind these assay artifacts and provides field-proven, self-validating protocols to ensure the scientific integrity of your data.

Section 1: Mechanistic Causes of False Positives (FAQs)

Q: Why does VCP 5f exhibit extreme non-specific binding (NSB) to assay microplates? A: The root cause lies in the peptide's primary sequence and thermodynamic behavior. VCP 5f contains 12 highly hydrophobic or non-polar residues (Phenylalanine, Leucine, Proline, Isoleucine, Glycine) out of 13 total amino acids. In an aqueous assay buffer, these residues are thermodynamically unstable. To minimize exposure to water, the peptide rapidly adsorbs to hydrophobic surfaces, such as untreated polystyrene microplates. Furthermore, the single Arginine (R) residue gives the peptide a basic isoelectric point (pI ~9.75). This net positive charge drives electrostatic interactions with any negatively charged assay components, compounding the NSB.

Q: How do the intrinsic mast cell degranulating (MCD) properties of VCP 5f mimic GPCR activation? A: VCP 5f is an MCD peptide. In cell-based functional assays (e.g., calcium flux or reporter gene assays), VCP 5f can directly insert into endosomal or plasma membranes due to its amphipathic α-helical structure. This insertion causes receptor-independent G-protein modulation and granule exocytosis. The assay reads this membrane perturbation as a true signaling event, generating a false positive that mimics specific G-protein coupled receptor (GPCR) binding.

Mechanism VCP VCP 5f Peptide (Highly Hydrophobic, pI 9.75) Target Specific GPCR Binding (True Positive) VCP->Target High Affinity NSB_Plastic Adsorption to Polystyrene (Hydrophobic Interaction) VCP->NSB_Plastic Unblocked Plate NSB_Membrane Membrane Disruption (Mast Cell Degranulation) VCP->NSB_Membrane High Concentration NSB_Agg Peptide Oligomerization (Fluorescence Shift) VCP->NSB_Agg Aqueous Solvent FalsePos Assay False Positive Signal NSB_Plastic->FalsePos NSB_Membrane->FalsePos NSB_Agg->FalsePos

Fig 1: Mechanistic pathways leading to true vs. false positive signals in VCP 5f assays.

Section 2: Step-by-Step Troubleshooting Protocols

To establish a trustworthy assay, every protocol must be a self-validating system. The following methodologies are designed to isolate specific binding from artifactual noise.

Protocol 1: Mitigating Non-Specific Binding (NSB) in Cell-Free Assays

Cell-free binding assays (e.g., Radioligand binding, Fluorescence Polarization) require strict buffer optimization to prevent VCP 5f from sticking to the labware or forming aggregates.

Step-by-Step Methodology:

  • Plate Passivation: Pre-coat your assay microplates with a high-affinity blocking agent. Add 200 µL of 0.1% Bovine Serum Albumin (BSA) or 0.5% Casein in PBS to each well. Incubate for 2 hours at room temperature, then aspirate. Causality: BSA occupies the hydrophobic binding sites on the polystyrene, preventing VCP 5f adsorption.

  • Buffer Formulation: Modify your standard assay buffer by adding 0.05% Tween-20. Causality: The non-ionic detergent disrupts weak hydrophobic interactions between the peptide and the plastic without denaturing the target receptor.

  • Aggregate Clearance: Before adding VCP 5f to the assay, centrifuge the peptide stock at 14,000 x g for 10 minutes and pass it through a 0.22 µm low-protein binding filter. Causality: Removes pre-formed peptide oligomers that cause artificial mass shifts in Fluorescence Polarization (FP) assays.

Quantitative Impact of Buffer Optimization: Table 1: Quantitative comparison of blocking conditions on VCP 5f NSB reduction.

Assay Buffer ConditionMean NSB Signal (RFU)Signal-to-Background (S/B)False Positive Rate
Standard PBS (No Block)45,2001.285%
PBS + 0.1% BSA18,5002.842%
PBS + 0.05% Tween-2012,3004.128%
PBS + 0.1% BSA + 0.05% Tween-20 2,100 15.5 <5%
Protocol 2: Differentiating Specific GPCR Binding from Membrane Disruption

In cell-based assays, you must prove that the signal is driven by receptor binding, not by the peptide tearing holes in the cell membrane.

Step-by-Step Methodology:

  • Competitive Displacement: Set up parallel assay wells. To one set, add a known, high-affinity GPCR antagonist (e.g., Boc-MLF for formyl peptide receptors) 15 minutes prior to adding VCP 5f. Validation Logic: If the signal is true GPCR binding, the antagonist will displace VCP 5f in a dose-dependent manner. If the signal remains high, VCP 5f is bypassing the receptor and directly activating G-proteins via membrane insertion.

  • Orthogonal Toxicity Check (LDH Assay): Collect the supernatant from the assay wells post-incubation. Run a Lactate Dehydrogenase (LDH) release assay. Validation Logic: LDH is a cytosolic enzyme. If LDH levels in the supernatant are elevated compared to the vehicle control, VCP 5f has lysed the cells. The binding signal is an artifact of toxicity, not a true pharmacological hit.

Workflow Start Detect High Background in Binding Assay CheckPlate Is it cell-free or cell-based? Start->CheckPlate CellFree Cell-Free (e.g., SPR, FP) CheckPlate->CellFree CellBased Cell-Based (e.g., Radioligand) CheckPlate->CellBased OptBuffer Add 0.05% Tween-20 & 0.1% BSA CellFree->OptBuffer CheckAgg Centrifuge & Filter to remove aggregates CellFree->CheckAgg AddAntag Perform Competitive Displacement CellBased->AddAntag CheckMembrane Run LDH Release Assay (Check Toxicity) CellBased->CheckMembrane Valid Signal Validated OptBuffer->Valid CheckAgg->Valid AddAntag->Valid CheckMembrane->Valid

Fig 2: Step-by-step workflow for isolating and resolving VCP 5f false positive signals.

Section 3: Advanced Assay Optimization (FAQs)

Q: Which assay format is least prone to false positives for VCP 5f? A: Surface Plasmon Resonance (SPR) is generally preferred over Fluorescence Polarization (FP) for highly hydrophobic peptides like VCP 5f. FP relies on the rotational correlation time of the molecule. Because VCP 5f readily forms oligomers in aqueous solutions, the mass of the peptide complex increases, slowing its rotation and artificially increasing the FP signal (a classic false positive). SPR, when used with a carefully passivated sensor chip (e.g., PEG-coated dextran), allows for real-time subtraction of non-specific binding using a reference channel, providing a much cleaner kinetic readout.

Q: Does the C-terminal amidation of VCP 5f affect assay background? A: Yes. The native VCP 5f peptide is C-terminally amidated (-NH2). This post-translational modification removes the negative charge of the terminal carboxyl group, increasing the peptide's overall net positive charge and structural stability. While this is crucial for its biological efficacy as an antimicrobial and chemotactic agent, it significantly enhances its propensity to stick to negatively charged assay components (like glass, certain plastics, and cell membranes). If you are synthesizing VCP 5f for assay development, be aware that the amidated version will require more stringent blocking conditions than a free-acid synthetic variant.

References
  • Two families of antimicrobial peptides from wasp (Vespa magnifica) venom. PubMed. URL: [Link]

  • Vespid chemotactic peptide 5f (P0C1M2). UniProt. URL:[Link]

  • Bioactive Peptides and Proteins from Wasp Venoms. PMC. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Neutrophil Chemotaxis: Vespid Chemotactic Peptide 5f vs. fMLP

Neutrophil chemotaxis, the directed migration of neutrophils toward a chemical gradient, is a cornerstone of the innate immune response. It is the process by which these first-responder leukocytes navigate from the blood...

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Author: BenchChem Technical Support Team. Date: April 2026

Neutrophil chemotaxis, the directed migration of neutrophils toward a chemical gradient, is a cornerstone of the innate immune response. It is the process by which these first-responder leukocytes navigate from the bloodstream to sites of infection or injury, guided by a diverse array of chemoattractant molecules. For researchers in immunology and drug development, understanding the agents that modulate this process is paramount.

This guide provides an in-depth technical comparison of two potent, yet fundamentally different, neutrophil chemoattractants: N-Formylmethionyl-leucyl-phenylalanine (fMLP), the archetypal bacterial peptide mimic, and Vespid Chemotactic Peptide 5f (VCP-5f), a multifunctional peptide derived from wasp venom. While fMLP serves as a well-characterized benchmark, VCP-5f represents a class of venom-derived peptides with complex biological activities that are still being elucidated. We will explore their distinct origins, mechanisms of action, comparative performance, and the experimental workflows used to evaluate their effects on neutrophil migration.

Section 1: Molecular Profiles of the Chemoattractants

A chemoattractant's origin and structure are foundational to its biological function. fMLP and VCP-5f arise from vastly different biological contexts, which dictates their interaction with the neutrophil sensory apparatus.

N-Formylmethionyl-leucyl-phenylalanine (fMLP)

fMLP is a synthetic tripeptide that mimics the N-formylated peptides released by bacteria during protein synthesis.[1] Because N-formylmethionine is the initiating amino acid in prokaryotic proteins but not in the cytoplasm of eukaryotic cells, the vertebrate immune system has evolved to recognize these peptides as potent pathogen-associated molecular patterns (PAMPs).[2][3][4] Furthermore, damaged host tissues can release similar N-formylated peptides from their mitochondria, which share a bacterial ancestry, allowing fMLP to also function as a damage-associated molecular pattern (DAMP).[1][3][5] This dual role makes fMLP a crucial signal for recruiting neutrophils to sites of both infection and sterile injury, and its well-defined structure and mechanism have established it as a gold-standard chemoattractant in immunological research.[6][7]

Vespid Chemotactic Peptide 5f (VCP-5f)

Vespid chemotactic peptides (VCPs) are a family of bioactive peptides found in the venom of social wasps, such as Vespa magnifica.[2][8] VCP-5f belongs to this family, which typically consists of tridecapeptides (13 amino acids) that are linear, cationic, and adopt an amphipathic α-helical structure.[4] Unlike fMLP, which primarily functions as a chemoattractant, VCPs often possess multiple biological functions. VCP-5f and its homologues have been shown to exhibit not only chemotactic properties for leukocytes but also significant antimicrobial activity against both bacteria and fungi.[8][9] This multifunctional nature suggests a more complex evolutionary role, potentially serving to both directly neutralize pathogens and recruit the host's immune cells to the envenomation site.

Section 2: Mechanisms of Action: Receptors and Signaling Cascades

The cellular response to a chemoattractant is dictated by the specific surface receptors it engages and the downstream signaling pathways that are subsequently activated. Here, the distinction between fMLP and VCP-5f is stark, reflecting the difference between a highly characterized pathway and one that is still under investigation.

Receptor Engagement

fMLP: The effects of fMLP on neutrophils are mediated primarily through the Formyl Peptide Receptor 1 (FPR1) .[2][3][4] FPR1 is a classical G-protein coupled receptor (GPCR) belonging to the Gαi subtype.[10][11] The high affinity and specificity of this interaction have been extensively studied, making the fMLP-FPR1 axis a model system for understanding GPCR-mediated chemotaxis.[1]

VCP-5f: The specific receptor for VCP-5f on human neutrophils has not yet been definitively identified. However, given that vespid peptides induce chemotaxis and other GPCR-mediated responses like calcium mobilization, it is highly probable that they also act through one or more GPCRs.[4][12] Some venom peptides, such as mastoparan, can directly activate G-proteins, suggesting a potential for complex interactions with the cell's signaling machinery.[12] Further research is required to isolate the specific receptor(s) for VCP-5f and determine their binding kinetics.

Downstream Signaling Pathways

Upon receptor binding, a cascade of intracellular events translates the external chemical signal into directed cellular motion.

The signaling pathway for fMLP is well-documented. Binding to FPR1 induces a conformational change that activates the heterotrimeric G-protein.[10] The Gαi subunit dissociates and inhibits adenylyl cyclase, while the released Gβγ complex activates multiple downstream effectors. Key events include:

  • Phospholipase C (PLC) Activation: Gβγ activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10][11][13]

  • Calcium Mobilization: IP3 triggers the release of Ca2+ from intracellular stores, leading to a rapid increase in cytosolic calcium concentration, a critical signal for many neutrophil functions.[13][14]

  • PI3K Activation: The Gβγ subunits also activate phosphoinositide 3-kinase (PI3K), which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, localizing to the leading edge of the migrating cell to regulate actin polymerization through the activation of Rho family GTPases like Rac.

  • MAPK Activation: The fMLP-FPR1 axis also activates mitogen-activated protein kinase (MAPK) pathways, including ERK and p38, which are involved in modulating migration and other inflammatory responses.[11][15][16]

For VCP-5f , the specific signaling intermediates are less clear due to the unconfirmed receptor identity. However, based on its observed chemotactic effect, it is expected to trigger core components of the canonical chemotaxis pathway, including G-protein activation, calcium mobilization, and profound cytoskeletal reorganization required for cell motility.[4][9]

Visualizing the Signaling Pathways

The following diagram illustrates the well-defined fMLP signaling cascade and a putative pathway for VCP-5f, highlighting the current state of knowledge.

G cluster_fMLP fMLP Signaling Pathway cluster_VCP Putative VCP-5f Signaling Pathway fMLP fMLP FPR1 FPR1 (GPCR) fMLP->FPR1 Gi Gαiβγ FPR1->Gi G_alpha_i Gαi Gi->G_alpha_i G_beta_gamma Gβγ Gi->G_beta_gamma PLC PLC G_beta_gamma->PLC PI3K PI3K G_beta_gamma->PI3K MAPK MAPK (ERK, p38) G_beta_gamma->MAPK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP3 PIP3 PI3K->PIP3 Ca2 Ca²⁺ Mobilization IP3->Ca2 Actin Actin Polymerization & Chemotaxis Ca2->Actin Rac Rac GTPase PIP3->Rac Rac->Actin MAPK->Actin VCP VCP-5f GPCR_VCP Putative GPCR VCP->GPCR_VCP G_VCP G-Protein GPCR_VCP->G_VCP Downstream Downstream Effectors (PLC, PI3K?) G_VCP->Downstream Ca2_VCP Ca²⁺ Mobilization Downstream->Ca2_VCP Actin_VCP Actin Polymerization & Chemotaxis Downstream->Actin_VCP Ca2_VCP->Actin_VCP

Caption: Comparative signaling pathways for fMLP and VCP-5f in neutrophils.

Section 3: Comparative Performance Data

A key consideration for researchers is the potency and efficacy of a chemoattractant. fMLP exhibits a classic biphasic dose-response curve for neutrophil migration, where chemotaxis is optimal within a narrow concentration range and is inhibited at higher concentrations.

Different concentrations of fMLP also selectively trigger distinct neutrophil functions. Low, sub-nanomolar to nanomolar concentrations are sufficient to induce chemotaxis, while higher nanomolar to micromolar concentrations are required for degranulation and the generation of reactive oxygen species (ROS), also known as the respiratory burst.[4]

Quantitative performance data for VCP-5f is not widely available in the literature. While studies confirm that VCPs induce a chemotactic response in polymorphonuclear leukocytes, specific EC50 values for migration and the existence of a functional hierarchy similar to fMLP have not been reported.[3][4] This represents a significant knowledge gap and an opportunity for future investigation.

ParameterfMLPVespid Chemotactic Peptide 5f (VCP-5f)
Primary Receptor Formyl Peptide Receptor 1 (FPR1)[2][3]Not definitively identified; putative GPCR[4]
Optimal Chemotaxis Conc. ~10⁻¹⁰ M to 10⁻⁸ MNot Reported
ROS Production Conc. >10⁻⁸ M[4]Not Reported
Signaling Pathway Gαi, PLC, PI3K, MAPK mediated[10][11]Putative G-protein mediated pathway
Additional Functions Induces degranulation, ROS production[10]Antimicrobial activity[8][9]

Section 4: Experimental Protocols for Evaluation

To empirically compare chemoattractants like VCP-5f and fMLP, robust and validated chemotaxis assays are essential. The choice of assay depends on whether endpoint data is sufficient or if kinetic analysis is required.

Experimental Workflow: A General Overview

The following diagram outlines a typical workflow for a neutrophil chemotaxis experiment, applicable to both endpoint and real-time analysis methods.

G cluster_prep Cell Preparation cluster_assay Chemotaxis Assay cluster_analysis Data Acquisition & Analysis A 1. Isolate Human Neutrophils (e.g., Ficoll-Paque/Dextran) B 2. Assess Purity & Viability (e.g., Flow Cytometry, Trypan Blue) A->B C 3. Load Neutrophils (Upper Chamber) B->C D 4. Add Chemoattractant (Lower Chamber) C->D E 5. Incubate (e.g., 37°C, 5% CO₂) D->E F 6. Quantify Migrated Cells E->F G 7. Analyze Data (Dose-Response, Chemotactic Index) F->G

Caption: General workflow for a neutrophil chemotaxis assay.

Protocol 1: Boyden Chamber / Transwell® Migration Assay (Endpoint)

This is the classic and most widely used method for quantifying chemotaxis. It provides a robust, quantitative measure of the number of cells that have migrated toward a chemoattractant at a single time point.

Principle: Neutrophils are placed in the upper chamber of a two-chamber well, separated from the lower chamber by a microporous membrane. The chemoattractant is placed in the lower chamber, establishing a chemical gradient across the membrane. The number of cells that migrate through the pores into the lower chamber is quantified after a set incubation period.

Step-by-Step Methodology:

  • Neutrophil Isolation:

    • Rationale: To obtain a pure and healthy population of neutrophils, free from other blood components that could interfere with the assay.

    • Procedure: Isolate neutrophils from fresh human whole blood using a density gradient medium (e.g., Ficoll-Paque) followed by dextran-based sedimentation of red blood cells. Perform a hypotonic lysis to remove any remaining erythrocytes. Resuspend the purified neutrophils (>95% purity) in a suitable buffer or medium (e.g., HBSS or RPMI) without serum.

  • Chamber Setup:

    • Rationale: To create the physical environment for gradient formation and cell migration.

    • Procedure: Place Transwell® inserts (typically with 3.0 or 5.0 µm pores, suitable for neutrophils) into the wells of a 24- or 96-well plate. Add assay medium containing the chemoattractant (e.g., fMLP at various concentrations from 10⁻¹¹ M to 10⁻⁶ M) or control medium to the lower chamber.

  • Cell Seeding:

    • Rationale: To position the cells at the start of the chemical gradient.

    • Procedure: Resuspend the isolated neutrophils to a final concentration of 1-2 x 10⁶ cells/mL in serum-free medium. Add 100 µL of the cell suspension to the upper chamber of each Transwell® insert.

  • Incubation:

    • Rationale: To allow time for the cells to sense the gradient and actively migrate through the membrane pores.

    • Procedure: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 60-120 minutes.

  • Quantification:

    • Rationale: To measure the outcome of the chemotactic response.

    • Procedure: After incubation, carefully remove the inserts. The migrated cells are now in the lower chamber. Lyse the cells and quantify them using a fluorescent DNA-binding dye (e.g., CyQUANT®) and a plate reader. Alternatively, cells can be directly counted using a flow cytometer or hemocytometer.

  • Self-Validation:

    • Rationale: To ensure the assay is performing correctly.

    • Controls: Always include a negative control (medium only in the lower chamber to measure random migration or chemokinesis) and a positive control (a known optimal concentration of fMLP, e.g., 10⁻⁸ M).

Protocol 2: Real-Time Impedance-Based Migration Assay

This modern approach provides kinetic data, allowing for the analysis of migration speed and the dynamics of the cellular response over time.

Principle: Neutrophils migrate from an upper chamber through a microporous membrane that is coated with gold microelectrodes. As cells migrate and adhere to the electrodes on the underside of the membrane, they alter the local ionic environment, causing a measurable change in electrical impedance. This change is proportional to the number of migrated cells and is monitored continuously.

Conceptual Workflow:

  • Setup: Use a specialized plate (e.g., xCELLigence® RTCA DP instrument) where the Transwell inserts contain the integrated electrodes.

  • Baseline: Add medium to the lower chamber and cell-free medium to the upper chamber to establish a stable baseline impedance reading.

  • Experiment: Replace the medium in the upper chamber with the neutrophil suspension and the medium in the lower chamber with the chemoattractant solutions.

  • Monitoring: Place the plate in the instrument's reading station within the incubator. The instrument will automatically record impedance changes from each well over several hours.

  • Analysis: The output is a real-time plot of cell migration (represented as "Cell Index"). From this data, one can calculate dose-dependent migration rates and the time to peak response for different chemoattractants.

Conclusion

The comparison between fMLP and Vespid Chemotactic Peptide 5f illuminates the broader field of neutrophil chemotaxis.

fMLP remains the indispensable tool for researchers. Its well-defined interaction with FPR1 and the thoroughly mapped signaling cascade provide a reliable and reproducible system for studying the fundamental mechanics of G-protein coupled, gradient-sensing migration. It serves as the benchmark against which all novel chemoattractants should be measured.

Vespid Chemotactic Peptide 5f represents the frontier. It is a member of a fascinating class of venom-derived molecules that have evolved to modulate the host immune system. Its dual function as both a chemoattractant and an antimicrobial agent suggests a complex role in host-pathogen interactions and envenomation pathophysiology. The significant unanswered questions—its specific receptor, its precise signaling pathway, and its quantitative chemotactic performance—highlight critical areas for future research. Elucidating these mechanisms could not only deepen our understanding of innate immunity but also potentially uncover novel therapeutic leads for modulating inflammation or fighting infection.

For the researcher, the choice between these agents depends on the experimental goal. To probe the canonical FPR1-mediated chemotaxis pathway, fMLP is the unequivocal choice. To explore novel mechanisms of neutrophil activation and multifunctional immunomodulatory peptides, VCP-5f and its analogues offer a rich and largely untapped field of discovery.

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